molecular formula C16H20INO2 B10773932 Iometopane I-124 CAS No. 173790-42-6

Iometopane I-124

Cat. No.: B10773932
CAS No.: 173790-42-6
M. Wt: 382.24 g/mol
InChI Key: SIIICDNNMDMWCI-IWFZPERZSA-N
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Description

IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is a radiolabeled compound used primarily in medical imaging. It is a derivative of tropane and is known for its ability to bind to the dopamine transporter, making it useful in the study of neurological disorders such as Parkinson’s disease .

Preparation Methods

The synthesis of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves several steps. One common method includes the iodination of a precursor compound followed by purification. The reaction conditions typically involve the use of iodine-124, a radioactive isotope, and various organic solvents and catalysts to facilitate the reaction . Industrial production methods are similar but scaled up to produce larger quantities of the compound for clinical use.

Chemical Reactions Analysis

IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of dopamine transporter density and distribution in the brain .

Comparison with Similar Compounds

IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is unique in its high affinity for the dopamine transporter and its use of iodine-124 as a radiolabel. Similar compounds include:

These comparisons highlight the uniqueness of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE in terms of its radiolabel and binding properties.

Properties

CAS No.

173790-42-6

Molecular Formula

C16H20INO2

Molecular Weight

382.24 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-(124I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-3

InChI Key

SIIICDNNMDMWCI-IWFZPERZSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[124I])C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC

Origin of Product

United States

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